1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is a chemical compound with the molecular formula C11H9ClF4O It is characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety
Preparation Methods
The synthesis of 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves the reaction of 2,6-bis(difluoromethyl)benzene with a chloropropanone derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.
Substitution: The chlorine atom in the chloropropanone group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and selectivity, while the chloropropanone moiety may participate in covalent bonding or other interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one can be compared with other similar compounds, such as:
1-(2,6-Difluorophenyl)-3-chloropropan-2-one: Lacks the additional difluoromethyl groups, which may affect its chemical properties and reactivity.
1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one: Contains trifluoromethyl groups instead of difluoromethyl, potentially altering its binding affinity and selectivity.
1-(2,6-Dimethylphenyl)-3-chloropropan-2-one: The presence of methyl groups instead of difluoromethyl groups can significantly change its chemical behavior and applications.
Properties
Molecular Formula |
C11H9ClF4O |
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Molecular Weight |
268.63 g/mol |
IUPAC Name |
1-[2,6-bis(difluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O/c12-5-6(17)4-9-7(10(13)14)2-1-3-8(9)11(15)16/h1-3,10-11H,4-5H2 |
InChI Key |
XOYWEOZXJQMGFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)F)CC(=O)CCl)C(F)F |
Origin of Product |
United States |
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